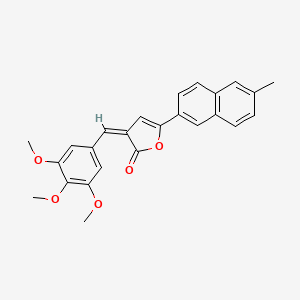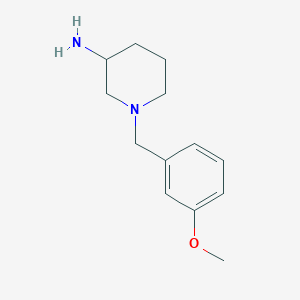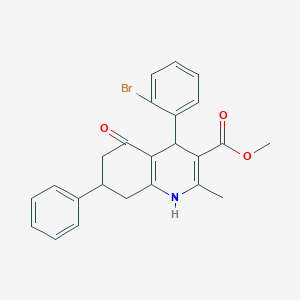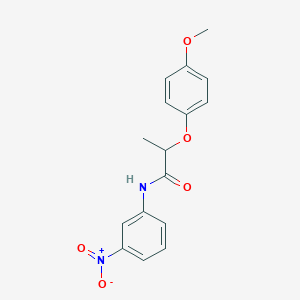
5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound that is widely used in the perfume industry. This compound has a unique musky odor that is similar to natural musk, which makes it a popular ingredient in perfumes and colognes. However, musk ketone has also been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the levels of antioxidant enzymes in cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have a protective effect on dopaminergic neurons, which are involved in the development of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone is that it has a strong 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanoney odor that can interfere with experimental results if not properly controlled.
Orientations Futures
There are several future directions for research on 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone. One area of interest is the development of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone derivatives that have improved therapeutic properties. Another area of interest is the investigation of the potential use of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone and its effects on various signaling pathways in the body.
Méthodes De Synthèse
Musk ketone can be synthesized through a multi-step process that involves the reaction of 2,4-dimethyl-3-cyclohexen-1-one with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to form the final compound.
Applications De Recherche Scientifique
Musk ketone has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory and antioxidant agent. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-15-5-6-18-13-19(8-7-17(18)9-15)21-14-20(25(26)30-21)10-16-11-22(27-2)24(29-4)23(12-16)28-3/h5-14H,1-4H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHSELHBJUJMW-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=C(C(=C4)OC)OC)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4961518.png)
![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4961524.png)
![11-(2,5-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4961529.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4961536.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4961546.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4961559.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4961565.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4961568.png)

![3-[(dipropylamino)methyl]-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4961595.png)


